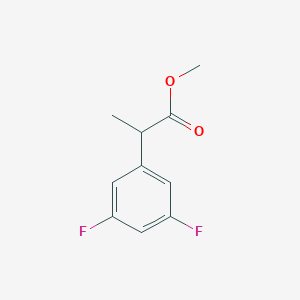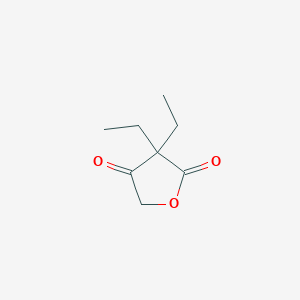
3,3-Diethyloxolane-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Diethyloxolane-2,4-dione is an organic compound with the molecular formula C8H12O3 It is a member of the oxolane family, characterized by a five-membered ring containing one oxygen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Diethyloxolane-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of diethyl malonate with ethyl chloroformate in the presence of a base, such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired oxolane ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions can further enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions: 3,3-Diethyloxolane-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxolane derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the oxolane ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxolane-2,4-dione derivatives, while reduction can produce dihydrooxolane compounds.
Aplicaciones Científicas De Investigación
3,3-Diethyloxolane-2,4-dione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of more complex molecules.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism by which 3,3-Diethyloxolane-2,4-dione exerts its effects depends on its specific application. For example, in biological systems, it may act as an inhibitor of enzymes by binding to their active sites and preventing substrate interaction . The molecular targets and pathways involved can vary, but often include key enzymes or receptors critical to cellular processes.
Comparación Con Compuestos Similares
3,3-Diethylazetidine-2,4-dione: This compound shares a similar structure but with a nitrogen atom in the ring, leading to different chemical properties and biological activities.
Thiazolidine-2,4-dione: Another related compound, which contains sulfur and nitrogen in the ring, known for its use in antidiabetic drugs.
Uniqueness: 3,3-Diethyloxolane-2,4-dione is unique due to its specific ring structure and the presence of two ethyl groups, which influence its reactivity and potential applications. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in both research and industrial contexts.
Propiedades
Fórmula molecular |
C8H12O3 |
|---|---|
Peso molecular |
156.18 g/mol |
Nombre IUPAC |
3,3-diethyloxolane-2,4-dione |
InChI |
InChI=1S/C8H12O3/c1-3-8(4-2)6(9)5-11-7(8)10/h3-5H2,1-2H3 |
Clave InChI |
VZHOMRHAISFKEA-UHFFFAOYSA-N |
SMILES canónico |
CCC1(C(=O)COC1=O)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


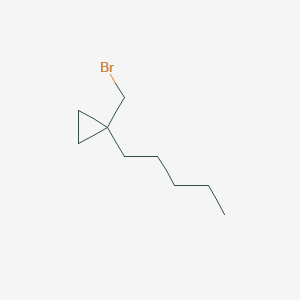

![3-Cyclopropyl-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-C]pyridine](/img/structure/B13207404.png)
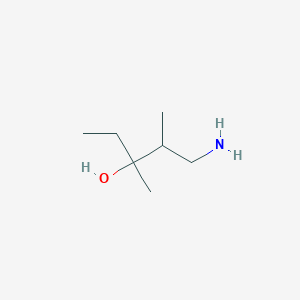
![2-[(2-Methylphenyl)sulfanyl]acetaldehyde](/img/structure/B13207420.png)
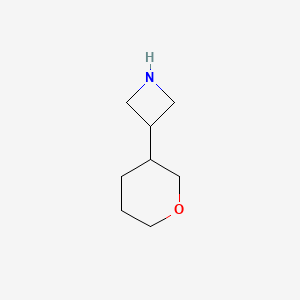
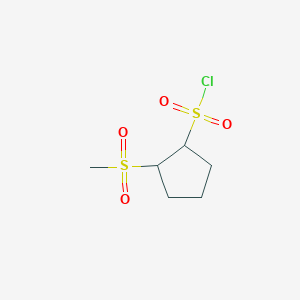
![8-(3-Methylphenyl)-6-azaspiro[3.4]octan-5-one](/img/structure/B13207431.png)
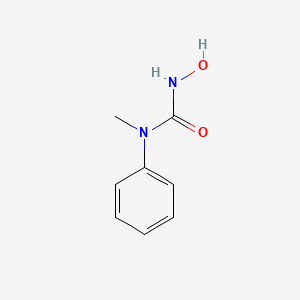
![4-(Bromomethyl)-1-azabicyclo[2.2.2]octane](/img/structure/B13207445.png)
![3-{[(3-Methylthiophen-2-yl)methyl]amino}-1lambda6-thietane-1,1-dione](/img/structure/B13207449.png)
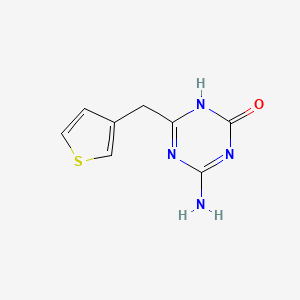
![4-Methyl-4-azaspiro[2.5]octan-7-one](/img/structure/B13207460.png)
